molecular formula C12H15N3 B1279755 [3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine CAS No. 1185056-93-2

[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine

Cat. No. B1279755
M. Wt: 201.27 g/mol
InChI Key: ZJVOENCSXHJOQL-UHFFFAOYSA-N
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Description

“[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine” is a pyrazole-based ligand. Pyrazole-based ligands have been synthesized and evaluated for their catalytic properties in the oxidation reaction of catechol to o-quinone . These ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .


Synthesis Analysis

The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized .


Molecular Structure Analysis

The molecular structure of “[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine” was characterized by 1H-NMR and 13C-NMR .


Chemical Reactions Analysis

The ligands were tested by varying the type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts . Excellent catalytic activities for the oxidation of catechol to o-quinone were obtained .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine” include a molecular weight of 288.22 .

Scientific Research Applications

Insecticidal and Antibacterial Potential

  • [3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine derivatives have shown potential in insecticidal and antibacterial applications. In a study by Deohate and Palaspagar (2020), pyrazole derivatives exhibited significant activity against Pseudococcidae insects and certain microorganisms, indicating their utility in pest control and infection prevention (Deohate & Palaspagar, 2020).

Metal Complex Formation

  • Pyrazolyl ligands, including [3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine, are used to form metal complexes. Massoud et al. (2015) demonstrated the synthesis of mononuclear complexes with metals like cobalt, nickel, and copper using pyrazole-based ligands. These complexes were studied for their structural characteristics and potential applications in catalysis and material science (Massoud et al., 2015).

Antimicrobial Activity

  • Compounds containing the [3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine moiety have been researched for their antimicrobial properties. Sharma et al. (2017) synthesized pyrazole-containing s-triazine derivatives and tested their effectiveness against various microorganisms, suggesting their potential use in developing new antimicrobial agents (Sharma et al., 2017).

Polymer Modification

  • Aly and El-Mohdy (2015) explored the modification of poly vinyl alcohol/acrylic acid hydrogels using amine compounds, including 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine. This modification enhanced the thermal stability and biological activities of the polymers, suggesting applications in material science and biotechnology (Aly & El-Mohdy, 2015).

Safety And Hazards

“[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine” is classified as an irritant .

Future Directions

The study demonstrated that the present ligands can be used as a model for further developments in catalytic processes relating to catecholase activity . This suggests that “[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine” and similar compounds could have potential applications in the field of catalysis.

properties

IUPAC Name

[3-(3,5-dimethylpyrazol-1-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-9-6-10(2)15(14-9)12-5-3-4-11(7-12)8-13/h3-7H,8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVOENCSXHJOQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC(=C2)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RE Daso, SM Mitchell, CG Lebedenko, RM Heise… - ACS …, 2021 - ACS Publications
Bio-organic amphiphiles have been shown to effectively impart unique physicochemical properties to ionic liquids resulting in the formation of versatile hybrid composites. In this work, …
Number of citations: 2 pubs.acs.org

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